molecular formula C15H20ClNO2S B2872882 3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide CAS No. 2034573-15-2

3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide

Cat. No.: B2872882
CAS No.: 2034573-15-2
M. Wt: 313.84
InChI Key: WLTCHRVXCDLGGK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxytetrahydrothiophenyl group, and a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool for studying biochemical pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various medical conditions.

    Industry: Its chemical properties make it suitable for use in the development of new materials and industrial processes.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the chlorophenyl and methoxytetrahydrothiophenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation, to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, whether in a biological system or an industrial application.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:

    3-(3-chlorophenyl)-N-methylpropanamide: Lacks the methoxytetrahydrothiophenyl group, resulting in different chemical properties and applications.

    3-(3-methoxytetrahydrothiophen-3-yl)methylpropanamide: Lacks the chlorophenyl group, leading to variations in reactivity and biological activity. The presence of both the chlorophenyl and methoxytetrahydrothiophenyl groups in this compound contributes to its distinct characteristics and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2S/c1-19-15(7-8-20-11-15)10-17-14(18)6-5-12-3-2-4-13(16)9-12/h2-4,9H,5-8,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTCHRVXCDLGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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